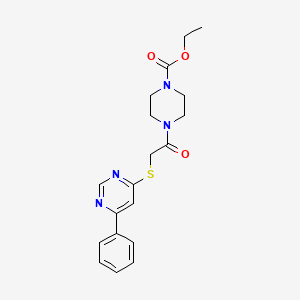

![molecular formula C11H12ClN3OS B2502705 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 437710-50-4](/img/structure/B2502705.png)

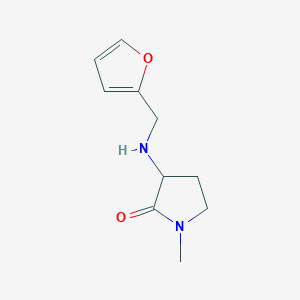

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

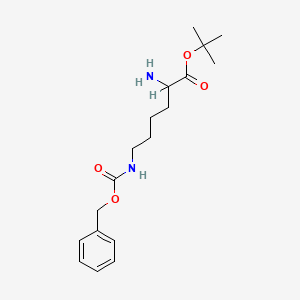

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C11H12ClN3OS and its molecular weight is 269.75. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the synthesis of novel compounds like 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, closely related to the chemical structure (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activities

- The research by Huang et al. (2009) synthesized new 2-thio-4-imidazolinones with chiral carbon and investigated their biological activities, including growth inhibition of barnyard grass and fungicidal effects against various pathogens (Huang et al., 2009).

- A study by Andreani et al. (2005) synthesized new derivatives of imidazolinones and evaluated their potential as antitumor agents, with two derivatives showing promising results in blocking colon adenocarcinoma HT-29 in mitosis (Andreani et al., 2005).

- Huang et al. (2007) created novel imidazolinone derivatives containing sulfur, which exhibited fungicidal activities against several pathogens and growth inhibition of certain plants (Huang, Liu, Yang, & Ding, 2007).

Synthesis Techniques

- The work by Kamila, Ankati, & Biehl (2011) involved microwave-assisted synthesis of hydantoin derivatives and their conversion to arylidene-4H-imidazoles, demonstrating advanced techniques in synthesizing compounds related to the chemical in focus (Kamila, Ankati, & Biehl, 2011).

Antimicrobial Activity

- The study by Nguyen et al. (2019) explored the synthesis of imidazole compounds and evaluated their antimicrobial activities against various bacterial strains, showing the potential use of related compounds in combating microbial infections (Nguyen, Dinh, Nguyen, Le, & Nguyen, 2019).

Mecanismo De Acción

Target of Action

The primary targets of this compound, also known as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are various types of bacteria, fungi, and algae . It is particularly effective against both gram-positive and gram-negative bacteria .

Mode of Action

CMIT acts as a biocide, effectively killing most aerobic and anaerobic bacteria . It achieves this by oxidizing thiol-containing residues in these organisms, thereby disrupting their normal biological functions .

Biochemical Pathways

Its biocidal action suggests that it likely interferes with essential cellular processes in the target organisms, such as protein synthesis or cell wall formation .

Result of Action

The result of CMIT’s action is the death of the target organisms. By oxidizing thiol-containing residues, CMIT disrupts essential cellular processes, leading to cell death . This makes it an effective biocide for controlling microbial contamination in various settings .

Action Environment

The efficacy and stability of CMIT can be influenced by environmental factors. For instance, it has been found to be stable in acidic media . Furthermore, its effectiveness can be enhanced when used in combination with other biocides .

Propiedades

IUPAC Name |

3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-7-2-3-8(12)4-9(7)14-6-15-10(16)5-13-11(15)17/h2-4,14H,5-6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZOJHPARKAKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCN2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)